molecular formula C11H17NO2 B7805902 4-(3-Methoxypropoxy)-3-methylaniline

4-(3-Methoxypropoxy)-3-methylaniline

Cat. No.: B7805902
M. Wt: 195.26 g/mol
InChI Key: XCFDANGNWIXHEW-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-methylaniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the amino group is substituted with a 3-methoxypropoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-3-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylaniline.

    Etherification: The 3-methylaniline undergoes etherification with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group or reduce other functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(3-Methoxypropoxy)-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxypropoxy)-3-methylpyridine
  • 4-(3-Methoxypropoxy)-3-methylphenol
  • 4-(3-Methoxypropoxy)-3-methylbenzaldehyde

Comparison

Compared to similar compounds, 4-(3-Methoxypropoxy)-3-methylaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-(3-methoxypropoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-8-10(12)4-5-11(9)14-7-3-6-13-2/h4-5,8H,3,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFDANGNWIXHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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